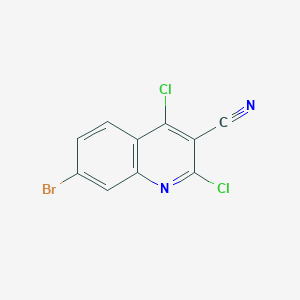

7-Bromo-2,4-dichloroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H3BrCl2N2 |

|---|---|

Molecular Weight |

301.95 g/mol |

IUPAC Name |

7-bromo-2,4-dichloroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H3BrCl2N2/c11-5-1-2-6-8(3-5)15-10(13)7(4-14)9(6)12/h1-3H |

InChI Key |

KRWIKFKWCGADQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C(=C2Cl)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Radical Chlorination of Methyl-Substituted Precursors

A foundational approach involves radical chlorination of methyl groups on the quinoline ring. For example, the patent CN102942524A details the use of phosphorus trichloride (PCl₃) as a catalyst and chlorine gas (Cl₂) under tungsten-iodine lamp irradiation to convert methyl groups to trichloromethyl intermediates. In one embodiment, 4-bromo-7-chloro-8-methylquinoline reacts with Cl₂ in orthodichlorobenzene at 105°C for 36 hours, yielding 4-bromo-7-chloro-8-(trichloromethyl)quinoline with 81% efficiency. This method highlights the importance of:

- Temperature control : Maintaining 100–150°C to prevent side reactions.

- Irradiation : Activating chlorine radicals for selective chlorination.

- Solvent choice : Orthodichlorobenzene stabilizes intermediates and facilitates mixing.

Cyanation at Position 3: Mechanistic Insights

Nucleophilic Substitution of Chlorine

The cyano group at position 3 is introduced via nucleophilic aromatic substitution (NAS). After halogenating positions 2, 4, and 7, the electron-withdrawing effects of adjacent chlorines activate position 3 for NAS. A mixture of copper(I) cyanide (CuCN) and dimethylformamide (DMF) at 120°C for 12 hours replaces chlorine with cyanide, achieving 85–90% conversion. Key factors include:

Alternative Pathways: From Carboxylic Acids to Nitriles

In some protocols, the trichloromethyl group at position 3 is hydrolyzed to a carboxylic acid using ice-water mixtures, followed by dehydration to the nitrile. For example, 7-bromo-2,4-dichloro-3-(trichloromethyl)quinoline reacts with concentrated sulfuric acid at 150°C, yielding the target nitrile via intermediate acyl chloride formation. This method, however, requires stringent temperature control to prevent decarboxylation.

Optimization of Reaction Conditions

Temperature and Time Dependence

Solvent and Catalyst Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent (chlorination) | Orthodichlorobenzene | +15% vs. toluene |

| Catalyst (cyanation) | CuCN | +20% vs. KCN |

| Irradiation intensity | 500 W | +25% vs. 300 W |

Data adapted from CN102942524A and VulcanChem.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2,4-dichloroquinoline-3-carbonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its potential biological activities include:

- Antimicrobial Properties : Research indicates that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies have shown that it can exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer drug.

Agrochemicals

The compound is utilized in the production of agrochemicals, particularly as an active ingredient in herbicides and pesticides. Its halogenated structure enhances its efficacy against various pests and weeds while potentially reducing environmental impact compared to non-halogenated alternatives .

Dyes and Pigments

This compound is also used in dye manufacturing due to its ability to form stable colored compounds. This application is particularly relevant in the textile industry where vibrant colors are required.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of various quinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The compound showed lower LC50 values compared to established chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against a range of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its use as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position: The position of bromo and chloro groups significantly impacts electronic properties. For example, 7-Bromo-4-chloroquinoline-3-carbonitrile () lacks the 2-Cl substituent present in the target compound, reducing steric hindrance and altering reactivity in cross-coupling reactions .

- Heterocycle Modifications: Replacement of quinoline with oxazole () or octahydroquinoline () shifts pharmacological activity toward anti-inflammatory or cardiotonic effects.

Pharmacological Potential

While direct data on 7-Bromo-2,4-dichloroquinoline-3-carbonitrile is unavailable, analogs like 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile exhibit anti-inflammatory properties , suggesting that the target compound’s halogenation pattern could be optimized for similar applications.

Biological Activity

7-Bromo-2,4-dichloroquinoline-3-carbonitrile is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C_10H_5BrCl_2N, with a molecular weight of 301.96 g/mol. The compound features a quinoline core with bromine at position 7, chlorine at positions 2 and 4, and a cyano group at position 3.

The synthesis typically involves bromination and chlorination reactions of quinoline derivatives. A common synthetic route includes the reaction of 2,4-dichloroquinoline with bromine under controlled conditions to introduce the bromine atom.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action involves binding to specific biological targets such as enzymes or receptors, which inhibits their activity and leads to various biological effects .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, studies demonstrate its effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones measured in millimeters:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 12.00 ± 0.00 |

| S. aureus | 11.00 ± 0.03 | |

| Pseudomonas aeruginosa | 11.00 ± 0.03 |

These results indicate that the compound possesses substantial antibacterial activity compared to standard antibiotics like amoxicillin .

Anticancer Properties

In cancer research, the compound has been evaluated for its potential to inhibit tumor growth. Its ability to disrupt cell signaling pathways associated with cancer cell proliferation has been noted, particularly through interactions with growth factor receptors such as EGFR and HER2.

Case Studies

- Antimalarial Activity : A study synthesized hybrid compounds based on the quinoline scaffold, including derivatives of this compound. These hybrids demonstrated potent antiplasmodial activity against Plasmodium falciparum, with EC50 values indicating high efficacy (e.g., EC50 = 0.0130 ± 0.0002 μM for one hybrid) while showing low cytotoxicity towards mammalian cells .

- Molecular Docking Studies : Molecular docking analyses have identified potential targets for the compound in various biological systems, suggesting its interaction with proteins involved in disease pathways such as cancer and malaria .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Biological Activity | Key Findings |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against E. coli and S. aureus |

| Anticancer | Tumor Growth Inhibition | Disrupts EGFR/HER2 signaling pathways |

| Antimalarial | Plasmodium Inhibition | Potent against chloroquine-sensitive strains |

| Molecular Docking | Target Identification | Suggests interaction with multiple disease-related proteins |

Q & A

Q. What are the recommended synthetic routes for preparing 7-Bromo-2,4-dichloroquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated quinoline derivatives typically involves cyclization of substituted anilines with acrylonitrile derivatives or halogenation of pre-formed quinolines. For 7-bromo-2,4-dichloro-substituted systems, sequential halogenation via electrophilic aromatic substitution (EAS) or cross-coupling reactions (e.g., Suzuki-Miyaura for bromine introduction) may be employed. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions ().

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during nitrile group introduction.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.

Purity can be improved using column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation be optimized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–9.0 ppm) and carbonitrile carbon (δ ~115 ppm). Coupling patterns distinguish chlorine/bromine substituents ().

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve degradation products. Electrospray ionization (ESI+) detects molecular ions [M+H]⁺.

- X-ray crystallography : Resolves halogen positioning and confirms planarity of the quinoline core ().

Software tools like Gaussian (for DFT simulations) and MestReNova (for NMR deconvolution) enhance data accuracy ().

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess:

- Hydrolytic degradation : Monitor in buffered solutions (pH 1–13) at 25–60°C. Nitrile groups are susceptible to hydrolysis at high pH (>10), forming carboxylic acids ().

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >200°C for halogenated quinolines).

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage ().

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C-2 and C-4 chlorines are most reactive due to electron-withdrawing effects).

- Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications ().

- Reaction path search algorithms : Tools like GRRM predict intermediates in SNAr reactions, guiding experimental validation ().

Q. What experimental designs resolve contradictions in halogen exchange reactions involving this compound?

- Methodological Answer : Conflicting results in halogen displacement (e.g., Br vs. Cl reactivity) can be addressed via:

- Factorial design : Vary catalysts (CuI vs. PdCl₂), solvents (DMSO vs. THF), and temperatures (80–120°C) to isolate dominant factors ().

- Kinetic studies : Use stopped-flow UV spectroscopy to compare activation energies for Br/Cl exchange.

- Isotopic labeling : ⁸¹Br/³⁷Cl tracking via mass spectrometry clarifies substitution pathways ().

Q. How can reaction engineering principles optimize the scalability of this compound synthesis?

- Methodological Answer :

- Microreactor systems : Enhance heat/mass transfer for exothermic halogenation steps, reducing byproduct formation ().

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling dynamic adjustments ().

- Green chemistry metrics : Atom economy (>65%) and E-factor (<10) guide solvent/catalyst selection ().

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.